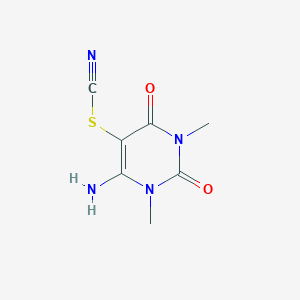
5-Methyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-oxazinan-2-one is a six-membered cyclic urethane, which belongs to the class of oxazinanones. These compounds are known for their significant biological activities and are used as key structural units in various bioactive natural products and pharmaceutically important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One of the common methods involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst.
Carbonate Chemistry: Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD).
Industrial Production Methods
Industrial production methods often utilize eco-friendly and high-yielding synthetic approaches. For instance, the use of metal-organic frameworks (MOFs) as catalysts for the conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones is a notable method. This approach is efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Methyl-1,3-oxazinan-2-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. These reactions often involve reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazinanone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinan-2-one: Similar in structure but lacks the methyl group at the 5-position.
1,3-Oxazinane-2,5-dione: Contains an additional carbonyl group compared to 5-Methyl-1,3-oxazinan-2-one.
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Properties
CAS No. |
100792-01-6 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
5-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-2-6-5(7)8-3-4/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
LELZSUDFAAFITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


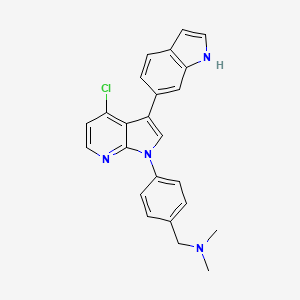
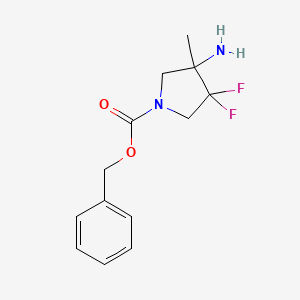

![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)

![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)

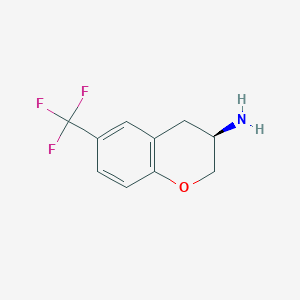
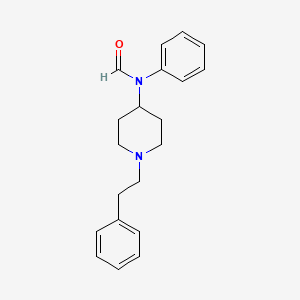
![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)

